molecular formula C10H12N2O B1442487 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one CAS No. 180181-64-0

3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one

Cat. No.: B1442487
CAS No.: 180181-64-0
M. Wt: 176.21 g/mol
InChI Key: KYLMCPQKMNYJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one is a specialty azetidinone compound of high interest in medicinal and synthetic chemistry. As a monocyclic β-lactam, it serves as a crucial precursor and building block for the development of novel pharmacologically active molecules . The core β-lactam structure is well-known for its significant biological properties, extending beyond classical antibacterial activity to potential applications in treating neurodegenerative diseases and in coagulation therapy . The 3,3-dimethyl substitution on the azetidinone ring introduces steric constraints that can influence the compound's reactivity and interaction with biological targets, while the pyridin-4-yl moiety provides a versatile handle for further functionalization and can contribute to binding affinity through hydrogen bonding and π-stacking interactions. Researchers utilize this scaffold in Staudinger-type [2+2] cycloadditions and other synthetic routes to access complex, stereodefined nitrogen-containing heterocycles . This compound is presented as a high-purity material for research applications and is intended solely for laboratory use. It is not certified for human or veterinary drug applications.

Properties

IUPAC Name

3,3-dimethyl-4-pyridin-4-ylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h3-6,8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLMCPQKMNYJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180181-64-0
Record name 3,3-dimethyl-4-(pyridin-4-yl)azetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one typically proceeds via the construction of the azetidin-2-one ring (a β-lactam structure) followed by substitution at the 4-position with a pyridin-4-yl group. The 3,3-dimethyl substitution is introduced to enhance lipophilicity and stability of the azetidinone ring.

Key synthetic steps include:

  • Formation of the β-lactam ring via cyclization reactions involving suitable amino acid derivatives or haloacetamides.
  • Introduction of the pyridin-4-yl substituent through nucleophilic substitution or condensation reactions.
  • Use of protecting groups and controlled reaction conditions to ensure regioselectivity and yield optimization.

Specific Preparation Approaches

Cyclization via Chloroacetyl Chloride and Amines

One common approach involves the reaction of substituted amines with chloroacetyl chloride to form 3-chloroazetidin-2-ones, which are then subjected to nucleophilic substitution with pyridin-4-yl nucleophiles.

  • Reaction conditions: The amine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature or under reflux.
  • Outcome: Formation of 3-chloro-1-substituted azetidin-2-ones.
  • Subsequent step: The chlorine atom at the 3-position can be displaced by pyridin-4-yl nucleophiles to afford the desired this compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the azetidinone ring to its corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The compound has been synthesized and evaluated for its antimicrobial properties. Studies have shown that derivatives of azetidin-2-one, including 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one, exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation
A study synthesized several derivatives of azetidin-2-one and assessed their activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger. The results indicated that certain derivatives displayed mild to moderate activity compared to standard antibiotics like Streptomycin and Fluconazole.

Table 1: Antimicrobial Activity of Azetidin-2-One Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
3-Chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-oneStaphylococcus aureus1532
3-Chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-oneEscherichia coli1816
This compoundAspergillus niger1464

Anticancer Potential

The compound has also shown promise in anticancer research. Its structural characteristics enable it to interact with biological targets involved in cancer progression.

Case Study: Antiproliferative Effects
Research indicated that azetidinone derivatives possess significant antiproliferative activity against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 0.0158μM0.0158\,\mu M against Hep G2 (hepatocellular carcinoma) cells, demonstrating superior efficacy compared to standard treatments like doxorubicin.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHep G20.0158
3-Chloro derivativeMCF7 (breast adenocarcinoma)0.0001
DoxorubicinHep G20.099

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of azetidinone derivatives is crucial for optimizing their pharmacological properties. Variations in substituents on the pyridine ring significantly influence their biological activities.

Insights from SAR Studies
Research has demonstrated that modifications at the para position of the phenyl ring can enhance antibacterial activity. For example, the introduction of electron-withdrawing groups like chlorine or fluorine has been associated with improved efficacy against specific pathogens.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pyridine ring enhances its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Table 1: Key Azetidin-2-one Derivatives and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Findings References
This compound 4-pyridin-4-yl, 3,3-dimethyl 176.22 Not explicitly reported Inferred potential for antiviral activity due to pyridine-mediated interactions
cis-N-(4-Methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one 4-(4-methyl-phenyl), 3-phenoxy Not provided Anticancer (IC₅₀: 0.1 μM on SiHa cervical cancer cells) High selectivity for cancer cells over hepatocytes (IC₅₀: 10 μM in Chang cells)
Azetidin-2-one 3,3-dimethyl-4-(1-aminoethyl) 4-(1-aminoethyl), 3,3-dimethyl ~142.20 Antiviral (docking score: -5.39 kcal/mol vs. SARS-CoV-2 Mpro) Moderate binding affinity compared to inhibitor N3 (-7.013 kcal/mol)
3-(2-Methoxyethoxy)-4-(pyridin-4-yl)-1-[1-(pyridine-3-sulfonyl)piperidin-4-yl]azetidin-2-one 4-pyridin-4-yl, 3-(2-methoxyethoxy) ~495.50 Screening compound (undisclosed target) Structural complexity suggests potential kinase or protease inhibition
3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one 4-(oxolan-2-yl), 3,3-dimethyl ~169.21 Synthetic intermediate Marketed as a building block for drug discovery (CymitQuimica)

Key Comparative Insights

Antiviral Activity

  • However, this was weaker than the reference inhibitor N3 (-7.013 kcal/mol) . The pyridin-4-yl group in this compound may enhance binding via π-π stacking or hydrogen bonding with viral protease residues, though experimental validation is needed.

Anticancer Activity

  • cis-N-(4-Methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one exhibited potent cytotoxicity against cervical cancer (SiHa) and melanoma (B16F10) cells, with IC₅₀ values of 0.1 μM and 1.2 μM, respectively. Its selectivity (>100-fold lower toxicity to hepatocytes) highlights the role of aromatic substituents in target specificity . In contrast, the pyridin-4-yl group in the target compound may confer distinct interactions with cancer cell receptors, warranting further exploration.

Antifungal Activity

  • Azetidin-2-one derivatives fused with isoniazid (e.g., 4a-h in ) showed moderate antifungal activity against pathogens like Candida albicans and Aspergillus niger. The absence of a pyridine ring in these derivatives suggests that the pyridin-4-yl group in the target compound could alter antifungal efficacy or toxicity profiles .

Toxicity Considerations

  • Azetidin-2-one derivatives with aminoethyl or aromatic substituents (e.g., 3,3-dimethyl-4-(1-aminoethyl)) exhibited toxicity in ADME/T assessments , whereas derivatives like cis-N-(4-Methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one showed low hepatotoxicity . This underscores the importance of substituent choice in balancing efficacy and safety.

Biological Activity

3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial, antifungal, and potential anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features an azetidine ring with two methyl groups at the 3-position and a pyridine moiety at the 4-position. This unique substitution pattern is believed to enhance its biological activity compared to other derivatives.

Compound Name Structure Key Features
This compoundStructureDual methyl substitution; potential antimicrobial activity.
1-(4-Pyridinyl)-3-methylazetidin-2-oneContains a methyl group at position 3Potential antimicrobial activity.
4-(Pyridin-2-yl)azetidin-2-oneDifferent pyridine substitutionStudied for its anti-inflammatory properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several azetidine derivatives, including this compound, using the agar disc-diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 μg/mL for effective compounds.
  • Notable inhibition of bacterial growth, indicating potential for development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity . Research indicates that it can inhibit the growth of various fungi, making it a candidate for treating fungal infections.

Research Findings

A comparative study on azetidine derivatives revealed that those containing a pyridine ring exhibited enhanced antifungal properties. The compound's mechanism may involve disrupting fungal cell wall synthesis or inhibiting essential enzymes .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. Its lipophilicity allows it to penetrate cell membranes effectively, where it can modulate biological pathways through enzyme inhibition or receptor interaction .

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties . Preliminary investigations into its effects on cancer cell lines indicate:

  • Induction of apoptosis in certain cancer cells.
  • Modulation of signaling pathways associated with tumor growth and proliferation .

Example Study: Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compound showed IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of β-lactam precursors or modification of existing azetidin-2-one scaffolds. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to enhance reaction efficiency in analogous azetidinone derivatives by reducing reaction time and improving regioselectivity . Key parameters include temperature control (70–90°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents like pyridine derivatives and acylating agents. Yield optimization may require iterative adjustment of catalyst loading (5–10 mol%) and reaction monitoring via TLC or HPLC.

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm the azetidin-2-one ring (characteristic carbonyl signal at ~170 ppm) and pyridinyl substituents (aromatic protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁N₂O) and fragmentation patterns.
  • Chromatography : GC or HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Standard assays include:

  • Antiproliferative Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Tubulin Polymerization Inhibition : Fluorescence-based assays to assess disruption of microtubule dynamics, a mechanism observed in structurally related azetidinones .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like tubulin (PDB ID: 1SA0) or kinases. Focus on pyridinyl-azetidinone interactions with hydrophobic pockets .
  • ADME Prediction : Tools like SwissADME to evaluate solubility, permeability (LogP < 3), and metabolic stability (CYP450 inhibition profiles) .
  • Dynamic Simulations : MD simulations (GROMACS) over 100 ns to assess conformational stability of ligand-target complexes .

Q. How to resolve contradictions in biological data between different studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables such as cell passage number, serum concentration, and incubation time.
  • SAR Analysis : Compare substituent effects; e.g., pyridinyl vs. phenyl groups may alter solubility and target engagement .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., cytotoxic azetidinones with IC₅₀ < 10 µM vs. inactive analogs) to identify structural determinants of activity .

Q. What strategies improve the regioselectivity of pyridinyl substitution in azetidin-2-one synthesis?

  • Methodological Answer :

  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd(OAc)₂) for directed C–H functionalization at the 4-position of pyridine .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of amines) to direct substitution .
  • Microwave Assistance : Enhance reaction kinetics and selectivity via microwave irradiation (100–150 W, 80–120°C) .

Data-Driven Insights

  • Synthetic Yields : Reported yields for analogous compounds range from 45% (conventional methods) to 72% (catalyzed routes) .
  • Biological Potency : IC₅₀ values for tubulin inhibition in azetidinones vary from 0.8 µM (highly active) to >50 µM (inactive), emphasizing the role of substituent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.